molecular formula C18H16N4O4S B13374603 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid

4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid

Cat. No.: B13374603
M. Wt: 384.4 g/mol
InChI Key: NDKAQJQQWYULHN-UHFFFAOYSA-N
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Description

4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a tetraazole ring, and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst.

    Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be synthesized through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling Reactions: The final step involves coupling the tetraazole ring with the benzoic acid moiety through a sulfanyl linkage, which can be achieved using thiol-based coupling reagents under mild conditions.

Industrial Production Methods

Industrial production of 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitrobenzoic acid, halobenzoic acid derivatives

Scientific Research Applications

4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group and tetraazole ring can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the target. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(5-{[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid: Similar structure but with a pyrazole ring instead of a tetraazole ring.

    4-(5-{[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid: Similar structure but with a methyl group instead of a sulfanyl linkage.

Uniqueness

4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid is unique due to the presence of the tetraazole ring and the sulfanyl linkage, which confer distinct chemical properties and reactivity compared to similar compounds. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

4-[5-[(4-ethoxycarbonylphenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid

InChI

InChI=1S/C18H16N4O4S/c1-2-26-17(25)14-5-3-12(4-6-14)11-27-18-19-20-21-22(18)15-9-7-13(8-10-15)16(23)24/h3-10H,2,11H2,1H3,(H,23,24)

InChI Key

NDKAQJQQWYULHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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